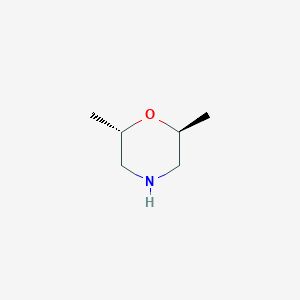

(2S,6S)-2,6-dimethylmorpholine

Description

The Foundational Significance of Chirality in Advanced Organic Synthesis and Drug Design

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry with profound implications for the life sciences. sigmaaldrich.com In drug design, the two mirror-image forms of a chiral molecule, known as enantiomers, can exhibit vastly different pharmacological and toxicological profiles. This is because biological systems, such as enzymes and receptors, are themselves chiral and thus interact differently with each enantiomer. Consequently, the development of single-enantiomer drugs is a major focus in the pharmaceutical industry to enhance therapeutic efficacy and minimize adverse effects.

In advanced organic synthesis, the ability to control the stereochemical outcome of a reaction is a critical measure of its sophistication and utility. Asymmetric synthesis, which aims to produce a single stereoisomer of a chiral product, relies on a variety of strategies, including the use of chiral catalysts, reagents, and auxiliaries. The precise control over the three-dimensional architecture of molecules is essential for the synthesis of complex natural products and novel therapeutic agents.

Morpholine (B109124) as a Versatile Heterocyclic Scaffold: A Chemical Perspective

The morpholine ring, a six-membered heterocycle containing both an amine and an ether functional group, is considered a "privileged scaffold" in medicinal chemistry. bohrium.comajchem-b.com This designation stems from its frequent appearance in a wide array of biologically active compounds and approved drugs. bohrium.com The versatility of the morpholine moiety can be attributed to several key features:

Physicochemical Properties: The presence of both a hydrogen bond donor (the amine) and a hydrogen bond acceptor (the ether oxygen) imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability. bohrium.com

Synthetic Accessibility: The morpholine ring can be readily incorporated into molecules through various synthetic routes, making it an attractive building block for medicinal chemists. bohrium.comrsc.org

Structural Rigidity and Conformational Flexibility: The chair-like conformation of the morpholine ring provides a degree of structural pre-organization, which can be beneficial for binding to biological targets, while still allowing for some conformational flexibility.

These attributes have led to the incorporation of the morpholine scaffold in drugs with diverse therapeutic applications, highlighting its broad utility in drug discovery. dntb.gov.ua

Stereochemical Considerations and the Distinct Role of (2S,6S)-2,6-Dimethylmorpholine

The introduction of substituents onto the morpholine ring can create stereocenters, leading to the existence of multiple stereoisomers. In the case of 2,6-dimethylmorpholine (B58159), three stereoisomers are possible: the cis isomer, which is achiral, and a pair of enantiomers, (2R,6R)-2,6-dimethylmorpholine and this compound, which constitute the trans isomer. The specific spatial arrangement of the two methyl groups in this compound confers distinct properties and applications that differentiate it from its other stereoisomers.

This compound has found utility as a chiral auxiliary in asymmetric synthesis. A chiral auxiliary is a temporary chiral group that is attached to a substrate to direct a stereoselective reaction, after which it is removed. The defined stereochemistry of the auxiliary guides the approach of reagents, leading to the preferential formation of one enantiomer of the product.

One notable application of this compound is in the optimization of epoxidase reactions . While specific research data on its performance is proprietary and often found within industrial process development, it is understood that the choice of a specific stereoisomer of a chiral amine can significantly influence the enantioselectivity and reaction rate of such transformations.

The synthesis of enantiopure this compound is a key challenge and an area of active research. Stereoselective synthetic routes are required to isolate this specific isomer from the other stereoisomers. These methods often involve the use of chiral starting materials or asymmetric catalytic processes to control the stereochemistry at the C2 and C6 positions of the morpholine ring.

Below is a conceptual representation of how the stereochemistry of different 2,6-dimethylmorpholine isomers can influence their role in a hypothetical asymmetric reaction.

| Isomer | Stereochemistry | Potential Role in Asymmetric Synthesis | Hypothetical Outcome |

| cis-2,6-Dimethylmorpholine (B33440) | Achiral (meso) | Achiral Base/Ligand | No stereochemical induction |

| (2R,6R)-2,6-Dimethylmorpholine | Chiral (trans) | Chiral Auxiliary/Ligand | Formation of one enantiomer |

| This compound | Chiral (trans) | Chiral Auxiliary/Ligand | Formation of the opposite enantiomer |

The distinct stereochemical arrangement of the methyl groups in this compound creates a specific chiral environment that can be exploited to control the stereochemical outcome of chemical reactions. This makes it a valuable tool for chemists seeking to synthesize enantiomerically pure compounds for various applications, from pharmaceuticals to materials science.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2S,6S)-2,6-dimethylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-5-3-7-4-6(2)8-5/h5-7H,3-4H2,1-2H3/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNVIQLPOGUDBSU-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC(O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CNC[C@@H](O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6485-45-6, 276252-73-4 | |

| Record name | 2,6-Dimethylmorpholine, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006485456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dimethylmorpholine, (2S,6S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0276252734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Reaction mass of (2S,6S)-2,6-Dimethylmorpholine and (2R,6R)-2,6-Dimethylmorpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.324 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2S,6S)-2,6-Dimethylmorpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIMETHYLMORPHOLINE, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7S2GK970F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,6-DIMETHYLMORPHOLINE, (2S,6S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I22406KF61 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Enantiopure 2s,6s 2,6 Dimethylmorpholine

Enantioselective Synthesis Strategies

The generation of the defined stereochemistry in (2S,6S)-2,6-dimethylmorpholine relies on several enantioselective synthesis strategies. These methods range from utilizing naturally available chiral molecules to employing advanced catalytic systems that can control the stereochemical outcome of the cyclization reaction.

Chiral Pool-Based Approaches to Access this compound

The chiral pool synthesis approach is a straightforward and established method for the preparation of enantiopure compounds by utilizing readily available chiral starting materials from nature, such as amino acids, carbohydrates, and tartaric acids. nih.govddugu.ac.in This strategy leverages the inherent chirality of the starting material to construct the target molecule with the desired stereochemistry.

One common industrial method for producing cis-2,6-dimethylmorpholine (B33440) involves the cyclization of diisopropanolamine (B56660) using concentrated sulfuric acid. google.com While this method primarily yields the cis isomer, it requires subsequent resolution or further purification to isolate the desired (2S,6S) enantiomer. google.comgoogle.com More direct chiral pool approaches have been developed to avoid this resolution step. For instance, enantiomerically pure amino alcohols can serve as precursors. nih.gov A versatile synthesis of 2,6-disubstituted morpholines has been achieved starting from enantiopure epoxy alcohols, which are accessible from the chiral pool. acs.org Similarly, derivatives of L-threonine have been used to construct chiral morpholine (B109124) rings. taltech.ee The synthesis of (2S,2'S)-bimorpholine, a related C2-symmetric structure, has been accomplished starting from (R,R)-tartaric acid, highlighting the utility of tartaric acid as a chiral precursor for morpholine synthesis. researchgate.net

These methods benefit from the transfer of stereochemistry from the starting material to the final product, often involving steps like ring-opening of epoxides or aziridines derived from chiral precursors, followed by cyclization. taltech.ee

Asymmetric Catalytic Cyclization Protocols for Chiral Morpholine Scaffolds

Asymmetric catalysis offers a more efficient and atom-economical alternative to chiral pool synthesis, creating chirality from achiral or prochiral starting materials using a small amount of a chiral catalyst. ddugu.ac.in Various catalytic systems have been developed for the enantioselective construction of the morpholine ring.

Organocatalysis, the use of small chiral organic molecules to catalyze asymmetric transformations, has emerged as a powerful tool in synthetic chemistry. youtube.com While de novo construction of chiral morpholines from achiral compounds using organocatalysts was historically unreported, recent advancements have filled this gap. rsc.org

One notable strategy involves the organocatalytic, enantioselective chlorination of aldehydes, followed by a reductive amination and cyclization sequence to furnish C2-functionalized morpholines. nih.gov This methodology allows for the rapid preparation of functionalized, pharmaceutically relevant morpholines. nih.gov Another significant development is the use of cinchona alkaloid-derived catalysts for the asymmetric halocyclization of alkenol substrates. rsc.orgrsc.org This protocol provides access to chlorinated 2,2-disubstituted morpholines in excellent yields and high enantioselectivities under mild conditions. rsc.orgrsc.org These methods represent a significant step forward, as catalytic asymmetric procedures for morpholine construction remain relatively sparse compared to metal-catalyzed approaches. rsc.org

| Catalyst Type | Substrate | Key Transformation | Product Type | Enantioselectivity (ee) |

| Cinchona Alkaloid Derivative | Alkenol | Asymmetric Chlorocycloetherification | 2,2-Disubstituted Morpholines | High |

| Proline-based Catalyst | Aldehyde | α-Chlorination/Reductive Amination | C2-Functionalized Morpholines | 75-98% nih.gov |

Transition metal catalysis is a cornerstone of modern organic synthesis, and several methods have been developed for the asymmetric construction of chiral morpholines. researchgate.net These reactions often involve the formation of key carbon-nitrogen or carbon-oxygen bonds in a stereocontrolled manner.

Palladium-catalyzed reactions have been particularly fruitful. A concise asymmetric synthesis of cis-3,5-disubstituted morpholines has been developed utilizing a Pd-catalyzed carboamination reaction of O-allyl ethanolamines derived from enantiopure amino alcohols. nih.gov The proposed mechanism involves an oxidative addition of an aryl or alkenyl bromide to a Pd(0) complex, followed by a syn-aminopalladation of the alkene to form the morpholine ring. nih.gov Another powerful approach is the palladium-catalyzed tandem allylic substitution reaction, which allows for the catalytic asymmetric construction of morpholines from achiral starting materials. taltech.ee

Rhodium catalysts have also been employed effectively. The first asymmetric hydrogenation of 2-substituted dehydromorpholines was achieved using a bisphosphine-rhodium complex with a large bite angle, affording a variety of 2-substituted chiral morpholines in quantitative yields and with excellent enantioselectivities (up to 99% ee). nih.govrsc.orgrsc.org This "after cyclization" method is highly efficient and atom-economical. nih.govrsc.org

| Metal Catalyst | Ligand Type | Reaction Type | Substrate | Product | Enantioselectivity (ee) |

| Palladium (Pd) | Chiral Phosphine (B1218219) | Carboamination | O-allyl ethanolamine | cis-3,5-disubstituted morpholine | High diastereoselectivity nih.gov |

| Rhodium (Rh) | Bisphosphine (large bite angle) | Asymmetric Hydrogenation | 2-substituted dehydromorpholine | 2-substituted chiral morpholine | up to 99% rsc.orgrsc.org |

| Iridium (Ir) / Iron (Fe) | Cooperative Catalysis | Asymmetric Amination | Racemic primary alcohol | C2-substituted benzomorpholine | 90-96% chinesechemsoc.orgchinesechemsoc.org |

Dynamic Kinetic Resolution and Asymmetric Transformations for Morpholine Derivatives

Dynamic kinetic resolution (DKR) is a powerful strategy that allows for the conversion of a racemic starting material into a single enantiomer of a product with a theoretical yield of 100%. chinesechemsoc.orgchinesechemsoc.org This process combines a kinetic resolution with an in situ racemization of the slower-reacting enantiomer.

DKR has been successfully applied to the synthesis of chiral morpholine derivatives. An efficient DKR-driven asymmetric transfer hydrogenation of 2-benzoylmorpholin-3-ones has been reported, providing access to all four stereoisomers of the antidepressant reboxetine (B1679249) with excellent diastereo- and enantioselectivity. acs.org This process controls two adjacent stereocenters in a single step. acs.org More recently, a cooperative iridium/iron-catalyzed asymmetric amination of racemic primary alcohols via DKR has been developed to access highly enantioenriched C2-substituted benzomorpholines. chinesechemsoc.orgchinesechemsoc.org

Furthermore, dynamic kinetic asymmetric transformation (DYKAT) of 1,5-diols, catalyzed by a combination of a lipase (B570770) (like Candida antarctica lipase B) and a ruthenium catalyst, produces enantiopure 1,5-diacetates. nih.govdiva-portal.org These intermediates have been successfully converted into enantiopure 3,5-disubstituted morpholines, demonstrating the utility of this approach for accessing chiral heterocyclic scaffolds. nih.govdiva-portal.org

Emerging and Sustainable Synthetic Approaches

In line with the principles of green chemistry, there is a growing emphasis on developing more sustainable and environmentally benign synthetic routes. rsc.orgacs.org For morpholine synthesis, this includes minimizing waste, using less hazardous reagents, and improving atom economy.

A significant advancement is the development of a one or two-step, redox-neutral protocol for converting 1,2-amino alcohols to morpholines using inexpensive reagents like ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide. chemrxiv.org This method is notable for the selective monoalkylation of primary amines and has been demonstrated on a large scale, offering significant environmental and safety benefits over traditional methods that often use reagents like chloroacetyl chloride. chemrxiv.org

The replacement of classical resolution, which has a maximum theoretical yield of 50%, with enantiospecific syntheses is another key aspect of sustainable chemistry. rsc.org For example, the synthesis of (S,S)-reboxetine was improved by replacing a resolution-based route with an enantiospecific synthesis that employed Sharpless epoxidation chemistry and an enzymatic process, drastically reducing the waste generated. rsc.org These approaches highlight a shift towards more efficient and sustainable manufacturing processes for chiral morpholine-containing compounds.

Continuous Flow Chemistry in the Synthesis of Chiral Amines, Relevant to Morpholines

Continuous flow chemistry has emerged as a powerful technology in modern organic synthesis, offering significant advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, and greater scalability. rsc.org These benefits are particularly relevant to the synthesis of chiral amines, a critical class of compounds in the pharmaceutical and fine chemical industries. The precise control over reaction parameters such as temperature, pressure, and residence time afforded by flow reactors allows for the optimization of stereoselectivity and the minimization of side reactions. rsc.org

While specific literature detailing the continuous flow synthesis of this compound is not extensively available, the principles and methodologies applied to other chiral amines are directly applicable. For instance, the synthesis of chiral amines often involves the use of immobilized enzymes or chiral catalysts, which can be seamlessly integrated into continuous flow systems. This approach not only facilitates catalyst recycling, a key aspect of sustainable chemistry, but also allows for the straightforward purification of the product stream.

A relevant example is the enantioselective synthesis of pregabalin, which has been achieved in a continuous flow setup using a chiral heterogeneous catalyst. u-tokyo.ac.jp This process highlights the potential for developing similar methodologies for chiral morpholines. The construction of the morpholine ring often involves cyclization reactions that can be temperature-sensitive. Flow reactors provide superior temperature control, which is crucial for managing exothermic events and maintaining the optimal conditions for high enantioselectivity.

The table below illustrates a conceptual continuous flow process for the synthesis of a chiral amine, highlighting the key parameters and their impact on the reaction outcome.

| Parameter | Influence on Chiral Amine Synthesis in Flow |

| Flow Rate | Determines residence time, impacting reaction completion and selectivity. |

| Temperature | Crucial for reaction kinetics and enantioselectivity; precise control prevents side reactions. |

| Catalyst Bed | Enables the use of immobilized chiral catalysts for continuous asymmetric induction and easy separation. |

| Pressure | Can be used to run reactions above the solvent's boiling point, accelerating reaction rates. |

| Reagent Stoichiometry | Precise molar ratios can be maintained, minimizing waste and improving yield. |

The adaptation of established batch procedures for morpholine synthesis to continuous flow is a promising area for future research. For example, the cyclization of diisopropanolamine with sulfuric acid to produce cis-2,6-dimethylmorpholine, a precursor to the enantiopure compound, could be significantly optimized in a flow system. google.comgoogle.com The high temperatures (150-190°C) and exothermic nature of this reaction are well-suited to the enhanced heat transfer capabilities of microreactors, potentially leading to higher yields and improved cis/trans selectivity. google.comgoogle.com

Development of Recyclable Catalytic Systems for Enantioselective Morpholine Preparation

The development of efficient and recyclable catalytic systems is paramount for the sustainable and economically viable production of enantiopure compounds like this compound. Asymmetric catalysis, employing either metal complexes with chiral ligands or organocatalysts, is the cornerstone of modern enantioselective synthesis. ajchem-b.comunibo.it The ability to recover and reuse these often expensive and complex catalysts is a key consideration in industrial applications.

Several strategies have been explored for the development of recyclable catalysts for the synthesis of chiral molecules, including morpholines. These include anchoring the catalyst to a solid support, using biphasic systems, or employing catalysts that can be precipitated and recovered by filtration. ajchem-b.com

Supported Catalysts:

Heterogenizing homogeneous catalysts by immobilizing them on solid supports such as polymers, silica (B1680970), or magnetic nanoparticles offers a straightforward method for catalyst recovery. For example, rhodium complexes with chiral phosphorus ligands, known to be highly effective in the asymmetric hydrogenation of various prochiral substrates, can be anchored to a solid matrix. ajchem-b.com This approach has been successfully applied in the synthesis of chiral pharmaceuticals and could be adapted for the enantioselective synthesis of morpholines.

Recyclable Organocatalysts:

Organocatalysts have gained prominence due to their stability, lower toxicity compared to many metal catalysts, and the ability to be anchored to solid supports for easier recycling. ajchem-b.com Chiral amino acids, such as proline, and their derivatives are effective catalysts for asymmetric aldol (B89426) and Mannich reactions, which can be key steps in the synthesis of substituted morpholines. unibo.it

The table below summarizes different types of recyclable catalytic systems and their potential application in enantioselective morpholine synthesis.

| Catalyst System | Description | Potential Application for Morpholine Synthesis |

| Polymer-Supported Rhodium Catalysts | Chiral rhodium phosphine complexes immobilized on a polymer resin. | Asymmetric hydrogenation of a prochiral morpholine precursor. |

| Silica-Grafted Proline Derivatives | The organocatalyst proline is covalently attached to a silica support. | Enantioselective aldol or Mannich reaction to form a key chiral intermediate. |

| Magnetic Nanoparticle-Supported Catalysts | The catalyst is attached to magnetic nanoparticles, allowing for easy separation with a magnet. | Various asymmetric transformations, including reductions and C-C bond formations. |

| Phase-Transfer Catalysis | Utilizes a chiral catalyst to transfer a reactant between two immiscible phases, with the catalyst remaining in one phase for easy separation. | Enantioselective alkylation or cyclization reactions. |

While specific examples of recyclable catalysts for the direct enantioselective synthesis of this compound are not abundant in the literature, the principles are well-established. The synthesis of this compound often starts from the racemic cis-2,6-dimethylmorpholine, which can then be resolved. fishersci.ca However, a more efficient approach would be the direct asymmetric synthesis using a recyclable catalyst. For instance, an enantioselective reductive amination of a diketone precursor using a chiral catalyst that can be recovered and reused would be a highly desirable strategy.

The development of such systems is an active area of research, driven by the increasing demand for enantiomerically pure pharmaceuticals and the growing emphasis on green chemistry principles.

Mechanistic Insights and Catalytic Applications of 2s,6s 2,6 Dimethylmorpholine and Its Derivatives

(2S,6S)-2,6-Dimethylmorpholine as a Chiral Organocatalyst

This compound and its analogs have emerged as powerful chiral organocatalysts, capable of promoting a variety of asymmetric reactions with high efficiency and stereoselectivity. Their utility stems from their ability to activate substrates through the formation of key catalytic intermediates.

Elucidation of Enamine and Iminium Ion Catalysis Pathways

The catalytic activity of secondary amines like this compound is primarily rooted in their ability to form nucleophilic enamines and electrophilic iminium ions upon reaction with carbonyl compounds. These transient intermediates are central to a broad spectrum of organocatalytic transformations. nobelprize.org

Enamine Catalysis: In this pathway, the secondary amine reacts with a ketone or aldehyde to form a chiral enamine. This enamine is more nucleophilic than the corresponding enol or enolate, enabling it to participate in reactions such as additions to electrophiles. The chirality of the amine backbone, in this case, the (2S,6S) configuration of the dimethylmorpholine, effectively directs the approach of the electrophile, leading to the formation of a new stereocenter with high enantiomeric excess. For instance, the proline-catalyzed intermolecular aldol (B89426) reaction proceeds through an enamine intermediate. nobelprize.org

Iminium Ion Catalysis: Conversely, when the amine reacts with an α,β-unsaturated aldehyde or ketone, it forms a chiral iminium ion. This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the carbonyl compound, activating it towards nucleophilic attack. caltech.edu The stereocenters on the morpholine (B109124) ring shield one face of the iminium ion, guiding the incoming nucleophile to the opposite face and thereby controlling the stereochemical outcome of the reaction. This strategy has been successfully employed in various reactions, including enantioselective Friedel-Crafts alkylations. caltech.edu

Recent research has also explored the merging of these catalytic modes with other activation strategies, such as photoredox catalysis, to achieve novel transformations like the α-alkylation of aldehydes. nobelprize.org

The Role of Hydrogen Bonding and Non-Covalent Interactions in Asymmetric Induction

While the steric bulk of the catalyst plays a crucial role in directing the stereochemical outcome, non-covalent interactions, particularly hydrogen bonding, are also vital for achieving high levels of asymmetric induction. The nitrogen atom of the morpholine ring can act as a hydrogen bond acceptor, while the N-H proton can act as a hydrogen bond donor. These interactions help to orient the substrate within the catalyst's chiral pocket, further enhancing the facial discrimination of the reactive intermediate.

In more complex systems involving derivatives of this compound, such as those incorporating thiourea (B124793) moieties, hydrogen bonding becomes a dominant factor in both substrate activation and stereocontrol. nih.gov The thiourea group can form multiple hydrogen bonds with the substrate, creating a highly organized transition state that leads to excellent enantioselectivity. nih.gov

Diverse Asymmetric Organic Reactions Catalyzed by this compound Analogs

The catalytic power of this compound and its derivatives has been harnessed in a wide array of asymmetric organic reactions. These catalysts have proven to be particularly effective in promoting carbon-carbon and carbon-heteroatom bond-forming reactions.

One notable application is in the asymmetric Michael addition of carbonyl compounds to nitroolefins. Catalysts derived from this compound can effectively activate the carbonyl compound via enamine formation, leading to the formation of γ-nitro carbonyl compounds with high diastereo- and enantioselectivity.

Furthermore, these catalysts have been employed in domino reactions, where multiple bond-forming events occur in a single synthetic operation. For example, a domino Michael-Henry reaction sequence has been developed for the synthesis of highly functionalized carbohydrate derivatives. nih.gov In these reactions, the catalyst first mediates a stereoselective Michael addition, and the resulting intermediate then undergoes a subsequent intramolecular Henry reaction to afford complex cyclic products with multiple contiguous stereocenters. nih.gov

Table 1: Examples of Asymmetric Reactions Catalyzed by this compound Analogs

| Reaction Type | Catalyst | Substrates | Product | Enantiomeric Excess (ee) | Reference |

| Michael Addition | Primary amine-thiourea derived from this compound | (tert-butyldimethylsilyloxy)acetaldehyde and β-nitroalkenes | γ-nitroaldehydes | High | nih.gov |

| Domino Michael-Henry Reaction | Primary amine-thiourea derived from this compound | (tert-butyldimethylsilyloxy)acetaldehyde and β-nitroalkenes | 3,4-dideoxytalose derivatives | High | nih.gov |

Application as a Chiral Ligand in Asymmetric Transition Metal Catalysis

The this compound framework is not only a potent organocatalyst but also serves as a versatile chiral ligand in transition metal-catalyzed asymmetric reactions. Its ability to coordinate with various metal centers, combined with its well-defined stereochemistry, makes it an attractive choice for inducing enantioselectivity in a range of transformations.

Rational Design and Complexation Studies of this compound-Derived Ligands

The design of effective chiral ligands is a cornerstone of asymmetric catalysis. nih.gov The modular nature of this compound allows for systematic modifications to fine-tune its steric and electronic properties. By introducing different substituents on the nitrogen atom or by incorporating it into larger, more complex ligand architectures, researchers can tailor the ligand for a specific catalytic application. nih.gov

For instance, phosphine-containing ligands derived from this compound have been synthesized and evaluated in various metal-catalyzed reactions. The phosphorus atom provides a strong coordinating site for the metal, while the chiral morpholine backbone creates the asymmetric environment necessary for stereocontrol. Complexation studies, often aided by techniques such as X-ray crystallography and NMR spectroscopy, are crucial for understanding the geometry of the metal-ligand complex and for rationalizing the observed stereochemical outcomes. nih.gov

Enantioselective Hydrogenation and Related Reductions Mediated by Morpholine Ligands

One of the most significant applications of this compound-derived ligands is in the field of asymmetric hydrogenation. nih.govrsc.org Transition metal complexes, particularly those of rhodium and iridium, bearing chiral phosphine (B1218219) ligands are highly effective catalysts for the enantioselective reduction of prochiral olefins, ketones, and imines. ajchem-b.com

The development of rhodium complexes with chiral diphosphine ligands has enabled the highly efficient asymmetric hydrogenation of various unsaturated substrates. For example, the hydrogenation of dehydromorpholines to produce chiral 2-substituted morpholines has been achieved with excellent enantioselectivities (up to 99% ee) using a rhodium catalyst bearing a large bite-angle bisphosphine ligand. nih.govrsc.org These chiral morpholine products are valuable intermediates in the synthesis of bioactive compounds. nih.govresearchgate.net

The success of these catalytic systems relies on the precise arrangement of the substrate, metal, and ligand in the transition state. The chiral ligand creates a "chiral pocket" around the metal center, forcing the substrate to bind in a specific orientation, which in turn dictates the face of the double bond that is hydrogenated.

Table 2: Enantioselective Hydrogenation of Dehydromorpholines

| Substrate | Catalyst System | Product | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |

| N-Cbz-2-phenyl-5,6-dihydro-4H-1,4-oxazine | [Rh(COD)2]BF4 / (R,R,R)-SKP | (S)-N-Cbz-2-phenylmorpholine | 97 | 92 | nih.govrsc.org |

| N-Cbz-2-(4-methoxyphenyl)-5,6-dihydro-4H-1,4-oxazine | [Rh(COD)2]BF4 / (R,R,R)-SKP | (S)-N-Cbz-2-(4-methoxyphenyl)morpholine | 98 | 95 | nih.govrsc.org |

| N-Cbz-2-(4-chlorophenyl)-5,6-dihydro-4H-1,4-oxazine | [Rh(COD)2]BF4 / (R,R,R)-SKP | (S)-N-Cbz-2-(4-chlorophenyl)morpholine | 99 | 93 | nih.govrsc.org |

Utility in Other Metal-Catalyzed Asymmetric Transformations (e.g., C-C and C-X Bond Formations)

The application of chiral morpholine derivatives, including this compound, extends beyond the previously discussed transformations into the realm of other pivotal metal-catalyzed asymmetric reactions for constructing carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. These reactions are fundamental in organic synthesis for building molecular complexity. The chiral framework of dimethylmorpholine can be incorporated into more complex ligand structures or used as a chiral auxiliary to induce stereoselectivity in a variety of metal-catalyzed processes.

One notable application involves the use of (R,R)-2,6-dimethylmorpholine in the synthesis of PNU-286607, an inhibitor of bacterial DNA gyrase. The synthesis features a key stereoselective cyclization of a benzylidenepyrimidinetrione intermediate. This transformation, which proceeds via a "tert-amino effect", involves the formation of both a C-C and a C-N bond in a highly controlled manner, dictated by the stereochemistry of the dimethylmorpholine moiety. acs.org

Furthermore, the principles of using chiral amines as ligands are well-established in various coupling reactions. For instance, palladium-catalyzed hydroamination and related aminoarylation reactions are powerful methods for forming C-N bonds. acs.org In these reactions, chiral ligands coordinate to the metal center, creating a chiral environment that directs the approach of the substrates, leading to the preferential formation of one enantiomer. While direct use of this compound as a ligand in these specific named reactions is not extensively documented in mainstream literature, its structural motifs are present in more complex and highly effective ligands. The development of new catalytic systems often involves screening libraries of chiral ligands, and the rigid, well-defined stereochemistry of this compound makes it and its derivatives valuable candidates in such endeavors.

Zirconium-catalyzed asymmetric carboalumination (ZACA) is another powerful method for enantioselective C-C bond formation. nih.gov This reaction allows for the creation of chiral centers from simple alkenes. The performance of these catalytic systems is highly dependent on the chiral ligand employed. The structural features of chiral morpholines could be harnessed to influence the stereochemical outcome of such transformations.

The table below illustrates a specific example of a C-C and C-N bond-forming reaction where a dimethylmorpholine derivative plays a crucial role in establishing the stereochemistry.

| Reaction | Chiral Reagent/Auxiliary | Product | Key Bond Formations | Significance | Reference |

|---|---|---|---|---|---|

| Asymmetric Cyclization | (R,R)-2,6-Dimethylmorpholine | (-)-PNU-286607 | C-C, C-N | Stereoselective synthesis of a complex antibacterial agent. | acs.org |

Structure-Activity Relationships in Asymmetric Catalysis

Correlating Structural Modifications of Chiral Morpholine Ligands with Catalytic Performance

Systematic studies have begun to elucidate the key structural features of chiral morpholine ligands that govern their catalytic behavior. A significant challenge with morpholine-based catalysts, particularly when used in enamine catalysis, is their inherently lower reactivity compared to analogous pyrrolidine (B122466) or piperidine (B6355638) systems. This reduced activity is attributed to two main factors: the electron-withdrawing effect of the ring oxygen atom and the pronounced pyramidalization of the nitrogen atom, both of which decrease the nucleophilicity of the derived enamine intermediate. frontiersin.orgfrontiersin.org

However, recent research has demonstrated that these limitations can be overcome through judicious structural modifications. By introducing sterically demanding groups at specific positions on the morpholine ring, it is possible to create a chiral pocket that effectively shields one face of the enamine, forcing the electrophile to approach from the less hindered side and thereby inducing high stereoselectivity. frontiersin.orgfrontiersin.org

A study on new β-morpholine amino acids (β-Morph-AAs) as organocatalysts for the Michael addition of aldehydes to nitroolefins highlights these principles effectively. frontiersin.orgfrontiersin.org Catalysts were synthesized with varying steric bulk on a substituent at the C-5 position of the morpholine ring. The results demonstrated that a catalyst with a larger, more sterically hindered group provided superior diastereo- and enantioselectivity, despite the inherent electronic disadvantages of the morpholine scaffold. frontiersin.orgfrontiersin.org This indicates that steric control can override electronic effects to achieve high levels of asymmetric induction.

The interplay between the configuration of stereocenters on the morpholine ring is also critical. The relative cis or trans relationship between substituents can drastically alter the conformation of the ligand and its resulting catalytic pocket, leading to different levels of stereocontrol or even a reversal in the preferred enantiomer. frontiersin.org

The following table presents data from a study on the 1,4-addition reaction between propanal and β-nitrostyrene, showcasing how modifications to the morpholine catalyst structure impact performance. frontiersin.orgfrontiersin.org

| Catalyst | Structural Modification (Group at C-5) | Yield (%) | diastereomeric ratio (syn:anti) | enantiomeric excess (ee, %) | Reference |

|---|---|---|---|---|---|

| Catalyst I | (R)-CH(CH₃)CH₂CH₃ | 99 | 92:8 | 95 | frontiersin.orgfrontiersin.org |

| Catalyst II | (S)-CH₂Ph | 99 | 88:12 | 88 | frontiersin.orgfrontiersin.org |

| Catalyst III | (S)-CH(CH₃)₂ | 99 | 91:9 | 91 | frontiersin.orgfrontiersin.org |

| Catalyst IV | (R)-CH₂OH | 99 | 80:20 | 70 | frontiersin.orgfrontiersin.org |

This data clearly illustrates that increasing the steric bulk of the C-5 substituent (from -CH₂OH to -CH(CH₃)CH₂CH₃) leads to a significant improvement in both diastereoselectivity and enantioselectivity. frontiersin.orgfrontiersin.org Such structure-activity relationship studies are invaluable for the rational design of next-generation chiral morpholine-based catalysts.

2s,6s 2,6 Dimethylmorpholine and Chiral Morpholine Motifs in Bioactive Molecule Synthesis

Incorporation of Chiral Morpholine (B109124) Scaffolds into Designed Bioactive Molecules

The stereochemistry of the substituents on the morpholine ring plays a critical role in determining the biological activity of the resulting molecule. The precise three-dimensional arrangement of atoms in a chiral morpholine derivative can lead to differential binding affinities for target proteins, resulting in enantiomers with distinct potency and selectivity profiles. nih.gov This principle is fundamental to the design of drugs with improved therapeutic indices and reduced off-target effects.

A notable example of the strategic incorporation of a chiral morpholine is in the development of monoamine reuptake inhibitors. Studies on 2-[(phenoxy)(phenyl)methyl]morpholine derivatives have shown that the stereochemistry and substitution pattern on the aryl rings are crucial for their activity as selective serotonin (B10506) reuptake inhibitors (SRIs), selective norepinephrine (B1679862) reuptake inhibitors (NRIs), or dual SNRIs. nih.gov This highlights how the chiral morpholine scaffold can be finely tuned to achieve a desired pharmacological effect.

Table 1: Examples of Bioactive Molecules Incorporating Chiral Morpholine Scaffolds

| Compound Class | Specific Example | Biological Target/Activity | Role of Chiral Morpholine |

| Monoamine Reuptake Inhibitors | (SS)-2-[(phenoxy)(phenyl)methyl]morpholine derivatives | Serotonin & Norepinephrine Reuptake Inhibition | Determines potency and selectivity (SRI, NRI, or dual SNRI) nih.gov |

| Antifungal Agents | Fenpropimorph | Ergosterol (B1671047) Biosynthesis Inhibition | Essential for fungicidal activity researchgate.net |

| Antiemetics | Aprepitant | Neurokinin 1 (NK1) Receptor Antagonist | Contributes to increased potency by reducing basicity compared to a piperidine (B6355638) analog sci-hub.se |

| Anticancer Agents | Sonidegib | Smoothened (SMO) Antagonist | Key intermediate in the synthesis |

(2S,6S)-2,6-Dimethylmorpholine as a Key Chiral Building Block in Complex Synthetic Endeavors

The optically pure compound this compound serves as a crucial chiral building block in the synthesis of complex bioactive molecules. biosynth.com Its defined stereochemistry is transferred to the target molecule, influencing its final three-dimensional structure and, consequently, its biological activity. The use of such enantiomerically pure starting materials is a cornerstone of modern asymmetric synthesis, enabling the efficient production of single-enantiomer drugs. taltech.ee

One significant application of a stereoisomer of 2,6-dimethylmorpholine (B58159) is in the synthesis of the agricultural fungicide Fenpropimorph. The (S)-enantiomer of fenpropimorph, which contains a (2S,6R)-2,6-dimethylmorpholine moiety, is the active component responsible for the inhibition of ergosterol biosynthesis in fungi. unibo.it The synthesis of this complex molecule relies on the use of the pre-defined chiral morpholine to install the correct stereochemistry for potent fungicidal activity.

In the realm of oncology, derivatives of 2,6-dimethylmorpholine are instrumental in the development of targeted cancer therapies. For instance, this compound is a key intermediate in the synthesis of Sonidegib, a potent Smoothened (SMO) antagonist used in the treatment of basal cell carcinoma. Furthermore, the (2R,6S)-2,6-dimethylmorpholine moiety is a critical component in a series of B-cell lymphoma 6 (BCL6) protein degraders. These compounds have been developed as potential treatments for diffuse large B-cell lymphoma (DLBCL). The specific stereochemistry of the dimethylmorpholine unit is essential for the potent and selective degradation of the BCL6 protein. google.comepo.org

Table 2: Complex Bioactive Molecules Synthesized Using 2,6-Dimethylmorpholine Stereoisomers

| Compound | Therapeutic Area | Role of 2,6-Dimethylmorpholine Stereoisomer |

| Fenpropimorph | Agriculture (Fungicide) | (2S,6R)-2,6-dimethylmorpholine is a key component of the active (S)-enantiomer unibo.it |

| Sonidegib | Oncology | This compound is a key synthetic intermediate |

| BCL6 Degraders | Oncology | (2R,6S)-2,6-dimethylmorpholine is a crucial moiety for potent protein degradation google.comepo.org |

Strategic Use of Chiral Morpholines in Medicinal Chemistry Design and Development

The strategic deployment of chiral morpholines in medicinal chemistry extends beyond their role as simple scaffolds; they are often integral to the pharmacophore of a drug, directly participating in interactions with the biological target. sci-hub.senih.gov The ability of the morpholine oxygen to act as a hydrogen bond acceptor, coupled with the conformational constraints imposed by the ring and its substituents, can lead to enhanced binding affinity and selectivity. researchgate.net

The impact of stereochemistry is paramount in the design of effective and safe pharmaceuticals. In many cases, one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to undesirable side effects. Consequently, the use of enantiomerically pure chiral morpholines like this compound is a key strategy to optimize the pharmacological properties of a drug candidate. biosynth.com

For example, in the development of dual serotonin and noradrenaline reuptake inhibitors, the (SS) and (RR) enantiomers of 2-[(phenoxy)(phenyl)methyl]morpholine derivatives exhibit different profiles of activity. nih.gov This stereochemical differentiation allows for the development of selective inhibitors for either serotonin or noradrenaline reuptake, or dual inhibitors, by simply choosing the appropriate enantiomer and substitution pattern. nih.gov This demonstrates the strategic value of chiral morpholines in fine-tuning the biological activity of a molecule.

Furthermore, the incorporation of a morpholine ring can significantly improve the pharmacokinetic properties of a drug. For instance, in the case of the antiemetic drug Aprepitant, the replacement of a more basic piperidine ring with a morpholine moiety led to an increase in potency. sci-hub.se Similarly, the morpholine group in the anticancer drug Gefitinib was introduced to prolong its plasma half-life. sci-hub.se These examples underscore the multifaceted strategic advantages of incorporating chiral morpholine scaffolds in modern drug discovery and development.

Table 3: Strategic Applications of Chiral Morpholines in Medicinal Chemistry

| Drug/Compound Class | Therapeutic Application | Strategic Advantage of Chiral Morpholine |

| 2-[(phenoxy)(phenyl)methyl]morpholine derivatives | Antidepressant | Stereochemistry dictates selectivity for serotonin and/or noradrenaline reuptake inhibition nih.gov |

| Aprepitant | Antiemetic | Increased potency compared to piperidine analog sci-hub.se |

| Gefitinib | Anticancer | Prolonged plasma half-life sci-hub.se |

Advanced Analytical Characterization and Computational Studies of 2s,6s 2,6 Dimethylmorpholine

State-of-the-Art Spectroscopic Techniques for Stereochemical Elucidation of Chiral Morpholines

The determination of stereochemistry in chiral morpholines relies on a suite of advanced spectroscopic methods. While traditional techniques provide foundational data, cutting-edge approaches offer enhanced resolution and sensitivity, which are crucial for distinguishing between subtle stereoisomeric differences. Techniques such as infrared resonant vacuum ultraviolet photoionization mass spectroscopy have been employed to measure the unique vibrational spectra of different morpholine (B109124) conformers. acs.orgnih.gov

A novel and promising method for the enantioselective analysis of chiral molecules is Electron Paramagnetic Resonance (EPR) spectroscopy based on magneto-chiral anisotropy (MChA). nih.gov This technique leverages the differential interaction of chiral molecules with a magnetic field, offering a direct spectroscopic handle on chirality itself. nih.gov Though conventionally considered blind to chirality, EPR, when configured appropriately, can be intrinsically sensitive to this property, representing a paradigm shift in the stereochemical analysis of paramagnetic species or spin-labeled chiral molecules. nih.gov

| Spectroscopic Technique | Application in Stereochemical Elucidation | Key Information Provided |

|---|---|---|

| Enantioselective Electron Paramagnetic Resonance (EPR) | Directly probes chirality based on magneto-chiral anisotropy (MChA). nih.gov | Distinguishes between enantiomers of paramagnetic or spin-labeled chiral molecules. nih.gov |

| Infrared (IR) Resonant Vacuum Ultraviolet (VUV) Photoionization Mass Spectroscopy | Measures unique vibrational spectra of distinct conformers. acs.orgnih.gov | Identifies and quantifies different conformers (e.g., Chair-Eq vs. Chair-Ax). acs.orgnih.gov |

| Raman Spectroscopy | Studies conformational equilibria in different media and on surfaces. researchgate.net | Determines predominant conformers in liquid vs. solution and analyzes surface adsorption behavior. researchgate.net |

| Microwave Spectroscopy | Investigates gas-phase molecular structure and conformation. researchgate.net | Provides precise rotational constants for identifying specific conformers. researchgate.net |

Many chemical and photochemical reactions proceed through short-lived paramagnetic intermediates, such as radical pairs or triplet states. nih.gov Time-Resolved Electron Paramagnetic Resonance (TREPR) is a powerful technique specifically designed to detect and characterize these transient species. nih.govfrontiersin.org Unlike conventional EPR, TREPR can monitor spin-polarized intermediates generated by events like laser flash photolysis on timescales as short as nanoseconds. frontiersin.orgchemrxiv.org

The application of TREPR is particularly valuable for studying reaction mechanisms involving chiral morpholines. It allows for the direct observation of radical intermediates, providing insights into their electronic structure, spin dynamics, and kinetics. nih.gov The chemically induced dynamic electron polarization (CIDEP) signals observed in TREPR spectra offer an enormous enhancement in sensitivity and reveal the mechanistic pathways of radical formation and subsequent reactions. nih.govchemrxiv.org This capability is crucial for understanding how the stereochemistry of a molecule like (2S,6S)-2,6-dimethylmorpholine might influence the behavior of transient radicals during a reaction.

Conformational Analysis of Morpholine Derivatives via Experimental and Theoretical Methods

The biological activity and chemical reactivity of morpholine derivatives are profoundly influenced by their three-dimensional conformation. acs.orgnih.gov The morpholine ring is not planar and typically adopts a chair conformation, which is significantly lower in energy (ca. 7.5 kcal/mol) than the alternative skew-boat conformers. researchgate.net Within the chair form, substituents can occupy either axial or equatorial positions, leading to distinct conformers (e.g., Chair-Ax and Chair-Eq). acs.orgnih.gov

The conformational landscape of morpholines has been investigated through a combination of experimental spectroscopy and theoretical calculations. nih.gov Experimental methods like Raman and infrared spectroscopy are used to probe the conformational equilibrium in various environments. researchgate.net For instance, studies have shown that for morpholine itself, the equatorial chair conformer is predominant in the pure liquid, but the contribution from the axial conformer increases in aqueous solutions. researchgate.net

Theoretical calculations, particularly ab initio and Density Functional Theory (DFT) methods, complement these experimental findings. researchgate.netresearchgate.net They are used to calculate the relative energies of different conformers, predict vibrational spectra, and help assign experimental observations to specific molecular structures. researchgate.net The combination of experimental data and theoretical modeling provides a comprehensive understanding of the conformational preferences and dynamics of morpholine derivatives. acs.org

Theoretical and Computational Chemistry Approaches

Computational chemistry has become an indispensable tool for investigating complex chemical systems, offering insights that can be difficult or impossible to obtain through experiments alone. For a molecule like this compound, theoretical approaches are vital for understanding its electronic structure, reaction mechanisms, and interactions with other molecules.

Density Functional Theory (DFT) is a quantum mechanical method widely used to study the electronic structure and reactivity of molecules. nih.gov It provides a balance between computational cost and accuracy, making it suitable for a broad range of chemical problems. In the context of chiral morpholines, DFT is employed to investigate reaction mechanisms, determine the geometries of transition states, and calculate reaction barrier heights. researchgate.netnih.gov

By modeling the potential energy surface of a reaction, DFT can explain and predict stereoselectivity—the preferential formation of one stereoisomer over another. For reactions involving this compound, DFT calculations can elucidate how the specific arrangement of the methyl groups influences the approach of reagents and stabilizes the transition state leading to the observed product. These theoretical studies are critical for designing new synthetic routes and optimizing reaction conditions to achieve high levels of stereocontrol. researchgate.netnih.gov

To understand the potential biological role of this compound, it is essential to study its interactions with macromolecular targets such as proteins and enzymes. Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used for this purpose. mdpi.comijnc.ir

Molecular Docking is a method used to predict the preferred orientation (pose) of a ligand when it binds to a receptor to form a stable complex. ijnc.irnih.gov The process involves preparing the 3D structures of both the ligand (e.g., this compound) and the receptor, followed by a computational search that evaluates numerous possible binding poses based on a scoring function, which estimates the binding affinity. mdpi.comnih.gov

Molecular Dynamics (MD) Simulation takes the analysis a step further. biotechrep.ir Starting from a promising docked pose, an MD simulation computes the atomic movements of the system over time, typically on the scale of nanoseconds to microseconds. ijnc.irnih.gov This provides a dynamic view of the ligand-receptor complex, allowing researchers to assess the stability of the binding pose, analyze the detailed intermolecular interactions (like hydrogen bonds), and understand the conformational changes that may occur upon binding. mdpi.combiotechrep.ir

| Computational Method | Primary Objective | Typical Outputs |

|---|---|---|

| Density Functional Theory (DFT) | Investigate reaction mechanisms, stereoselectivity, and electronic structure. nih.govnih.gov | Optimized molecular geometries, transition state structures, reaction energy barriers, vibrational frequencies. researchgate.net |

| Molecular Docking | Predict the binding pose and affinity of a ligand to a biological receptor. ijnc.irnih.gov | Ranked list of binding poses, estimated binding energy (scoring). mdpi.comnih.gov |

| Molecular Dynamics (MD) Simulation | Simulate the time-dependent behavior and stability of a ligand-receptor complex. nih.govbiotechrep.ir | Trajectory of atomic positions, Root Mean Square Deviation (RMSD), analysis of intermolecular interactions over time. biotechrep.ir |

Future Perspectives and Emerging Research Avenues for 2s,6s 2,6 Dimethylmorpholine

Development of Next-Generation Enantioselective Synthetic Methodologies

The quest for highly efficient and selective methods to synthesize enantiomerically pure compounds remains a paramount goal in organic chemistry. (2S,6S)-2,6-Dimethylmorpholine is poised to play a significant role in the development of next-generation enantioselective synthetic methodologies. Its inherent chirality makes it an excellent chiral auxiliary, guiding the stereochemical outcome of reactions to produce specific enantiomers.

One promising area is its application in the synthesis of complex chiral molecules. For instance, it has been instrumental as a chiral auxiliary in the enantioselective synthesis of (R)-(−)-baclofen, a muscle relaxant. cnr.it The synthesis utilized the this compound to control the stereochemistry of a key Michael addition step, demonstrating its effectiveness in constructing chiral centers with high precision. cnr.it Researchers are now exploring its use in the synthesis of other pharmacologically important compounds and natural products. ru.nl

Future research will likely focus on developing novel synthetic routes that leverage the unique properties of this compound to access a wider range of enantiopure compounds. This includes its use in asymmetric hydrogenations, where it can be a precursor to chiral ligands for transition metal catalysts. semanticscholar.org The development of more efficient and atom-economical catalytic systems is a key objective, aiming to reduce waste and improve the sustainability of chemical synthesis. semanticscholar.orgajchem-b.com

Expanding the Scope of Asymmetric Catalytic Applications for Chiral Morpholines

Chiral morpholines, including this compound, are increasingly recognized for their potential as ligands in asymmetric catalysis. researchgate.net Their ability to coordinate with metal centers and create a chiral environment enables the catalysis of a wide range of enantioselective transformations.

Current research is focused on expanding the repertoire of reactions catalyzed by chiral morpholine-based systems. This includes their use in:

Asymmetric hydrogenation: Catalysts derived from chiral morpholines have shown great promise in the asymmetric hydrogenation of various unsaturated compounds, such as alkenes and ketones, to produce optically active products with high enantioselectivity. semanticscholar.orgajchem-b.com

Michael additions: As demonstrated in the synthesis of baclofen, chiral morpholines can effectively control the stereoselectivity of Michael additions, a fundamental carbon-carbon bond-forming reaction. cnr.it

Aldol (B89426) reactions: The development of chiral morpholine-based catalysts for asymmetric aldol reactions would provide a powerful tool for the synthesis of β-hydroxy carbonyl compounds, which are key building blocks in many natural products and pharmaceuticals. researchgate.net

Heck cross-coupling and Buchwald-Hartwig amination: These reactions are vital for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. Chiral morpholine (B109124) ligands could enhance the enantioselectivity of these processes, opening up new avenues for the synthesis of complex chiral molecules. researchgate.net

The design and synthesis of novel chiral morpholine ligands with tailored electronic and steric properties will be crucial for expanding their catalytic applications. High-throughput screening methods and computational modeling will likely play an increasingly important role in the rapid discovery and optimization of new catalyst systems.

Integration of Chiral Morpholines into Advanced Functional Materials and Nanotechnology

The unique properties of chiral molecules are not limited to their applications in synthesis and catalysis. The integration of chiral morpholines, such as this compound, into advanced functional materials and nanotechnology is an exciting and rapidly emerging field of research.

Chirality can impart unique optical, electronic, and mechanical properties to materials. For example, chiral materials can exhibit circular dichroism, a phenomenon that can be exploited in the development of optical sensors and displays. The incorporation of chiral morpholines into polymers, metal-organic frameworks (MOFs), and nanoparticles can lead to the creation of materials with novel functionalities.

Some potential applications include:

Chiral sensors: Materials functionalized with chiral morpholines could be used to detect and quantify chiral molecules, which is of great importance in the pharmaceutical industry and in environmental monitoring.

Enantioselective separations: Chiral MOFs and polymers containing this compound could be used as stationary phases in chromatography for the separation of enantiomers. frontiersin.org

Chiral electronics: The development of chiral conducting polymers and nanoparticles could lead to new types of electronic devices with unique properties.

Nanomedicine: Chiral nanoparticles can exhibit enhanced biological activity and reduced toxicity compared to their achiral counterparts. nih.gov The incorporation of chiral morpholines into drug delivery systems could improve their efficacy and targeting capabilities. nih.gov

The synthesis and characterization of these novel materials will require a multidisciplinary approach, combining expertise in organic synthesis, materials science, and nanotechnology.

Exploration of Novel Bio-relevant Applications and Chemical Biology Interfaces

The structural motif of morpholine is found in a variety of biologically active compounds and natural products, highlighting its importance in medicinal chemistry and chemical biology. ru.nlresearchgate.net this compound and its derivatives are being explored for a range of novel bio-relevant applications.

One area of significant interest is the development of new therapeutic agents. Morpholine derivatives have been investigated for their potential as antidepressants, appetite suppressants, and antitumor agents. ru.nl The specific stereochemistry of this compound can be crucial for its biological activity, as different enantiomers can have distinct pharmacological profiles. biosynth.com

Furthermore, chiral morpholines can serve as valuable tools in chemical biology for probing and manipulating biological processes. They can be incorporated into peptides and other biomolecules to study their structure and function. For example, they can be used to create conformationally constrained peptide mimics, which can help to elucidate the binding of peptides to their receptors.

Future research in this area will likely focus on:

The design and synthesis of new morpholine-based compounds with improved therapeutic properties and reduced side effects.

The use of chiral morpholines as molecular probes to study complex biological systems.

The development of morpholine-based drug delivery systems for targeted therapy.

The interface between chemistry and biology is a fertile ground for discovery, and this compound is well-positioned to contribute to significant advances in this field.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.